

A Technical Guide to Febuxostat D9: Commercial Availability and Application in Bioanalytical Methods

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Compound of Interest

Compound Name: Febuxostat D9

Cat. No.: B1139438

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Febuxostat D9**, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. It details the commercial suppliers, availability, and key quantitative data of this stable isotope-labeled internal standard. Furthermore, this guide outlines a detailed experimental protocol for the quantification of Febuxostat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Febuxostat D9** as an internal standard. The mechanism of action of Febuxostat and a typical experimental workflow for a pharmacokinetic study are also visually represented.

Commercial Suppliers and Availability of Febuxostat D9

Febuxostat D9 is readily available from several commercial suppliers catering to the research and pharmaceutical industries. The table below summarizes the offerings from various vendors, providing key quantitative data for easy comparison.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
GlpBio	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.43	-	Deuterium labeled Febuxostat. [1]
Cayman Chemical	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.4	≥99% deuterated forms (d ₁ -d ₉)	Intended for use as an internal standard for the quantification of febuxostat by GC- or LC-MS. [2]
ESS Chem Co.	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.43	98.5% HPLC; 99% atom D	In stock with Certificate of Analysis (CofA). [3]
Simson Pharma Limited	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	-	High quality	Accompanied by Certificate of Analysis. [4]
Pharmaffiliates	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.43	-	Labeled Febuxostat. [5]
Santa Cruz Biotechnology	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.43	-	For Research Use Only. [6]
Sussex Research Laboratories Inc.	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.43	>95% Isotopic Enrichment	Shipping requirement: Ambient; Storage

conditions:

-20°C.[7]

Utilized as an internal standard in analytical and pharmacokinetic research.
[8]

Veeprho	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	-	-
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MedchemExpress	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.43	-
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Can be used as a tracer or an internal standard for quantitative analysis.[9]

PubChem	1246819-50-0	C ₁₆ H ₇ D ₉ N ₂ O ₃ S	325.4 g/mol	-
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Computed chemical and physical properties available.[10]

Experimental Protocol: Quantification of Febuxostat in Human Plasma by LC-MS/MS

This protocol details a validated method for the determination of Febuxostat in human plasma using **Febuxostat D9** as an internal standard (IS). The method utilizes protein precipitation for sample extraction followed by analysis with a triple quadrupole mass spectrometer.

1. Materials and Reagents:

- Febuxostat reference standard (≥99% purity)
- **Febuxostat D9** internal standard (≥99% deuterated forms)
- HPLC grade acetonitrile and methanol

- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Human plasma (blank, drug-free)
- Milli-Q or equivalent purified water

2. Instrumentation:

- Liquid Chromatography system (e.g., Agilent, Waters)
- Triple quadrupole mass spectrometer (e.g., API-4000)
- Analytical column: Zorbax Eclipse XDB, C8, 100 mm x 4.6 mm, 3.5 μm ^[1] or equivalent C18 column.^[4]

3. Preparation of Standard and Quality Control (QC) Solutions:

- Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of Febuxostat and **Febuxostat D9** into separate 10 mL volumetric flasks.
 - Dissolve in methanol and make up to the mark.
- Working Standard Solutions:
 - Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. A typical concentration range is 15.0–8000 ng/mL.^[4]
 - Prepare a working solution of **Febuxostat D9** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
- Quality Control (QC) Samples:

- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the appropriate amount of Febuxostat working standard.

4. Sample Preparation (Protein Precipitation):

- Pipette 100 μ L of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 25 μ L of the **Febuxostat D9** internal standard working solution to each tube (except for the blank matrix).
- Vortex for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

- Chromatographic Conditions:
 - Mobile Phase: An isocratic mobile phase composed of 5mM ammonium formate and acetonitrile (20:80, v/v).[\[4\]](#)
 - Flow Rate: 1.0 mL/min.[\[4\]](#)
 - Column Temperature: 40°C.
 - Injection Volume: 10 μ L.
 - Total Run Time: Approximately 2.0 minutes.[\[4\]](#)
- Mass Spectrometric Conditions:

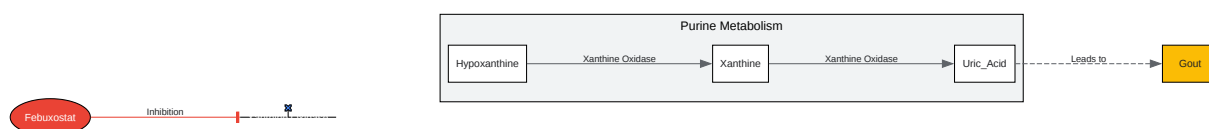
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Febuxostat: m/z 317.1 \rightarrow 261.0[1]
 - **Febuxostat D9**: m/z 326.1 \rightarrow 262.0[1]
- Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

6. Data Analysis and Validation:

- Quantify the concentration of Febuxostat in the samples by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the CC standards using a weighted linear regression model.
- The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[4]

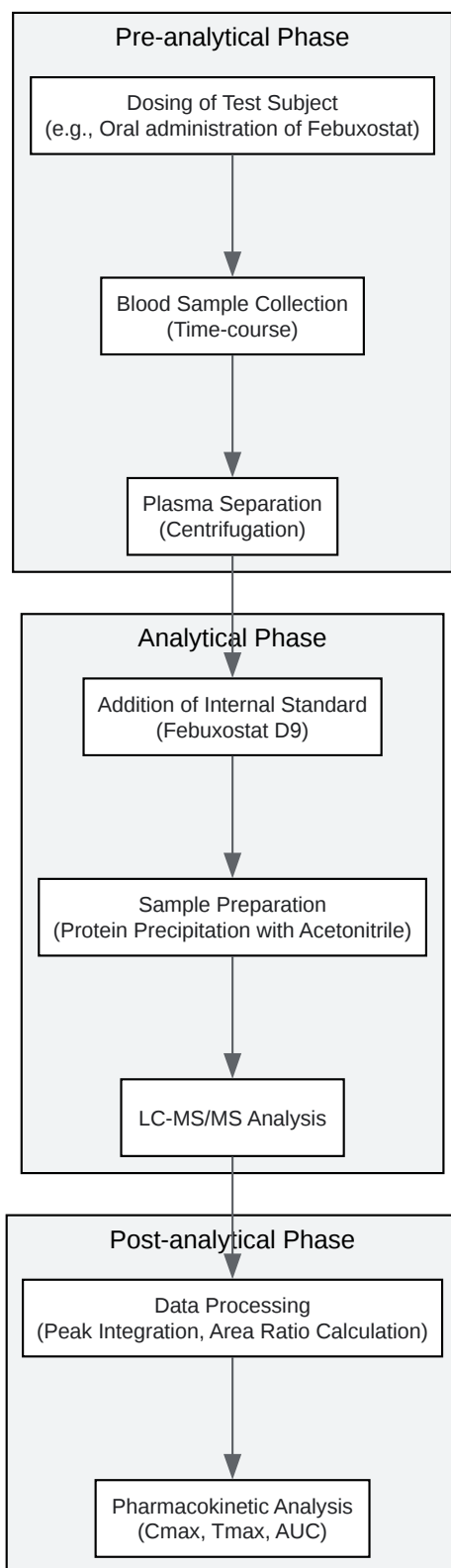
Visualizations: Signaling Pathway and Experimental Workflow

To further aid in the understanding of Febuxostat's application, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.



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Caption: Mechanism of action of Febuxostat as a xanthine oxidase inhibitor.



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